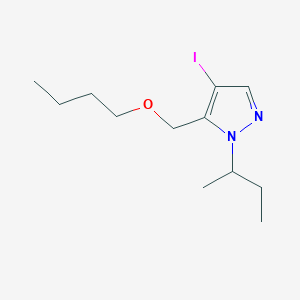
N'-(2-cloroacetil)-1H-indol-2-carbohidrazida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2-chloroacetyl)-1H-indole-2-carbohydrazide is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals
Aplicaciones Científicas De Investigación
N’-(2-chloroacetyl)-1H-indole-2-carbohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of cancer and microbial infections.
Industry: It can be used in the production of dyes and pigments due to its indole structure.
Métodos De Preparación
The synthesis of N’-(2-chloroacetyl)-1H-indole-2-carbohydrazide typically involves the reaction of 1H-indole-2-carbohydrazide with 2-chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Análisis De Reacciones Químicas
N’-(2-chloroacetyl)-1H-indole-2-carbohydrazide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation and reduction under specific conditions.
Condensation Reactions: The carbohydrazide group can participate in condensation reactions to form various heterocyclic compounds.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride .
Mecanismo De Acción
The mechanism of action of N’-(2-chloroacetyl)-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The indole ring can interact with various biological receptors, influencing cellular pathways and processes .
Comparación Con Compuestos Similares
N’-(2-chloroacetyl)-1H-indole-2-carbohydrazide can be compared with other indole derivatives such as:
1H-indole-2-carbohydrazide: Lacks the chloroacetyl group, making it less reactive in substitution reactions.
2-chloroacetyl-1H-indole: Lacks the carbohydrazide group, limiting its applications in condensation reactions.
N’-(2-bromoacetyl)-1H-indole-2-carbohydrazide: Similar structure but with a bromoacetyl group, which may have different reactivity and biological activity.
Propiedades
IUPAC Name |
N'-(2-chloroacetyl)-1H-indole-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c12-6-10(16)14-15-11(17)9-5-7-3-1-2-4-8(7)13-9/h1-5,13H,6H2,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOBXNFXNFENLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-Methoxy-4-(tetrahydrofuran-2-ylmethoxy)phenyl]methanamine](/img/structure/B2577206.png)



![1-(3-Methoxyphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea](/img/structure/B2577210.png)

![(E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide](/img/structure/B2577213.png)

![6-(cyclopentyloxy)-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2577217.png)
![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2577219.png)


![3-Hydroxy-2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2577228.png)
![4-(3-oxo-3-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propyl)benzonitrile](/img/structure/B2577229.png)
